molecular formula C11H12N4O B1482443 2-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine CAS No. 2098039-17-7

2-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine

Cat. No.: B1482443
CAS No.: 2098039-17-7
M. Wt: 216.24 g/mol
InChI Key: FQCBFWHRXQTSHB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-6-8(5-13-16-6)9-4-10(12)15-11(14-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCBFWHRXQTSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of 230.27 g/mol. The structure features a pyrimidine ring substituted with a cyclopropyl group and an oxazole moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often act as inhibitors of various enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have shown inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and certain cancers .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Cell Line IC50 (µM) Mechanism
MCF-70.65Apoptosis induction
MEL-82.41Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, the compound has exhibited antimicrobial activity against a range of bacterial strains. Similar compounds in the same class have been noted for their ability to disrupt bacterial biofilms and reduce resistance development compared to traditional antibiotics like norfloxacin .

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit cell proliferation in several cancer models. One study reported that the compound's activity was dose-dependent, suggesting a direct correlation between concentration and efficacy .

In Vivo Studies

Animal model studies further corroborate the in vitro findings. For instance, administration of the compound in murine models demonstrated significant tumor reduction rates compared to control groups . These results indicate potential for therapeutic applications in oncology.

Scientific Research Applications

Recent studies have highlighted the compound's significant biological properties, particularly its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process critical for regulating various cellular functions.

Therapeutic Applications

Given its biological activity, this compound holds promise in several therapeutic areas:

  • Cancer Treatment :
    • Targeted Therapy : Its ability to inhibit specific kinases makes it a candidate for targeted cancer therapies. Preclinical studies have demonstrated efficacy against various cancer cell lines, including breast and lung cancers.
    • Combination Therapies : Research indicates that when used in combination with other chemotherapeutic agents, it can enhance the overall therapeutic efficacy while potentially reducing side effects associated with traditional chemotherapy .
  • Inflammatory Diseases :
    • The compound may also play a role in modulating inflammatory responses. In vitro studies suggest that it can downregulate pro-inflammatory cytokines, making it a potential candidate for treating autoimmune diseases or chronic inflammatory conditions .
  • Neurological Disorders :
    • Preliminary research has indicated neuroprotective properties, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism of action involves reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several case studies have documented the effects of 2-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine:

  • Breast Cancer Cell Lines : A study involving MCF7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of exposure .
  • Inflammation Models : In animal models of rheumatoid arthritis, administration of the compound led to reduced joint swelling and lower levels of inflammatory markers compared to controls .
  • Neuroprotection Studies : In a model of neurotoxicity induced by amyloid-beta peptides, the compound showed protective effects on neuronal cells by decreasing cell death rates and improving cell viability metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine
Reactant of Route 2
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2-Cyclopropyl-6-(5-methyl-1,2-oxazol-4-yl)pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.